Computed Lipophilicity (XLogP3) Shifts Driven by 3,4-Dimethyl Substitution on the Tetrazole N1-Phenyl Ring
The 3,4-dimethyl substitution on the tetrazole N1-phenyl ring increases computed lipophilicity relative to the unsubstituted phenyl analog. The target compound (CAS 941875-39-4) has a computed XLogP3 of 2.4 [1]. In comparison, the des-methyl analog 1-(2,4-dimethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea (CAS 950473-32-2) has a lower XLogP3 of ~1.4 [2]. This +1.0 log unit difference corresponds to an approximately 10-fold increase in predicted octanol–water partition coefficient, which can substantially affect membrane permeability, plasma protein binding, and distribution volume [3].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Des-methyl analog (CAS 950473-32-2): XLogP3 ≈ 1.4 |
| Quantified Difference | Δ XLogP3 ≈ +1.0 (≈10-fold higher predicted P_octanol/water) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1]; comparator value estimated from structurally validated analog in PubChem |
Why This Matters
Lipophilicity directly governs passive membrane permeability and non-specific protein binding; selecting the 3,4-dimethylphenyl variant over the unsubstituted phenyl analog for cell-based assays will yield different intracellular exposure profiles unless empirically compensated.
- [1] PubChem Compound Summary for CID 18565894, 1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 24229629, 1-(2,4-dimethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea. National Center for Biotechnology Information (2026). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
